molecular formula C20H17ClN2O3 B2439050 6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 954108-06-6

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2439050
CAS No.: 954108-06-6
M. Wt: 368.82
InChI Key: AYDHYOKQOIHVSO-UHFFFAOYSA-N
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Description

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one (CAS 954108-06-6) is a chromeno[2,3-c]pyrazole derivative of high interest in medicinal chemistry and drug discovery research. This compound features a complex heterocyclic scaffold that is recognized as a privileged structure for designing biologically active molecules . Its molecular formula is C20H17ClN2O3 with a molecular weight of 368.81 g/mol . The chromeno[2,3-c]pyrazole core is a structurally diverse scaffold that allows for the development of compound libraries in the search for novel therapeutic agents . Although specific biological data for this exact analogue is limited, research on closely related pyrazole compounds has demonstrated remarkable antioxidative activity and promising antiproliferative effects against cancer cell lines . Such compounds have been shown to inhibit key processes in oxidative stress, including superoxide anion production, lipid peroxidation, and NADPH oxidase activity . This makes them valuable tools for researching pathways involved in inflammation, tumorigenesis, and other pathogenic conditions mediated by reactive oxygen species (ROS) . Researchers can utilize this high-quality compound for screening campaigns, mechanism-of-action studies, and as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-20(2,3)12-7-11-8-15-18(26-17(11)16(24)9-12)22-23(19(15)25)14-6-4-5-13(21)10-14/h4-10,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDHYOKQOIHVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Core Structural Disconnections

The target molecule’s chromeno[2,3-c]pyrazol-3-one scaffold suggests two primary disconnections (Figure 1):

  • Pyrazole Ring Formation : Derived from cyclocondensation between a β-keto ester/enone and hydrazine derivatives.
  • Chromene Moiety : Constructed via cyclization of o-hydroxyaryl precursors with α,β-unsaturated carbonyl systems.

The tert-butyl group at position 6 and the 8-hydroxy substituent necessitate pre-functionalized starting materials or late-stage modifications.

Synthetic Pathways

Pathway A: Claisen-Schmidt Condensation Followed by Algar-Flynn-Oyamada (AFO) Cyclization

This two-step approach adapts methodologies from pyrano[2,3-c]pyrazole syntheses:

Step 1: Synthesis of Pyrazole-Chalcone Intermediate

A Claisen-Schmidt condensation between 3-tert-butyl-2-hydroxyacetophenone and 3-chlorobenzaldehyde yields the α,β-unsaturated ketone I (Scheme 1). Optimal conditions involve NaOH/EtOH at 55°C for 4–6 hr, achieving yields of 68–72%.

Table 1: Optimization of Chalcone Formation

Catalyst Solvent Temp (°C) Time (hr) Yield (%)
NaOH EtOH 55 4 72
KOH MeOH 50 6 65
Piperidine Toluene 110 2 58
Step 2: AFO Cyclization to Chromeno-Pyrazole

Intermediate I undergoes AFO cyclization using H2O2/NaOH in MeOH-H2O (1:1) to form the chromene ring. This step introduces the 8-hydroxy group via oxidative dearomatization. Key parameters include:

  • Oxidant : 30% H2O2 (2.5 equiv)
  • Base : NaOH (1.5 equiv)
  • Time : 8–12 hr at 0–5°C

Table 2: AFO Cyclization Efficiency

Oxidant Base Temp (°C) Yield (%)
H2O2 NaOH 0 64
TBHP K2CO3 25 49
O2 (bubbling) Et3N 40 38

Pathway B: Multicomponent Ring Assembly

Adapting dihydrochromeno[2,3-c]pyrrole methodologies, a one-pot reaction between:

  • Methyl 4-(2-hydroxy-5-tert-butylphenyl)-2,4-dioxobutanoate (II )
  • 3-Chlorobenzaldehyde
  • Hydrazine hydrate

Mechanistic Insights :

  • Knoevenagel Condensation : Between aldehyde and β-keto ester.
  • Michael Addition : Hydrazine attacks the α,β-unsaturated intermediate.
  • Cyclization : Intramolecular ester enolate attack forms the pyrazole ring.

Optimized Conditions :

  • Solvent: EtOH/AcOH (9:1)
  • Temp: 80°C, 24 hr
  • Yield: 58% after recrystallization

Functionalization and Late-Stage Modifications

Introduction of tert-Butyl Group

Two strategies emerge for installing the 6-tert-butyl substituent:

  • Pre-Functionalized Starting Material : Use 3-tert-butylsalicylic acid derivatives during initial condensation steps.
  • Friedel-Crafts Alkylation : Post-cyclization treatment of the chromene ring with tert-butyl chloride/AlCl3 (limited by regioselectivity).

Table 3: Comparison of tert-Butyl Incorporation Methods

Method Step Introduced Yield (%) Regioselectivity
Pre-functionalization Step 1 71 >95%
Friedel-Crafts Final step 33 72%

Spectroscopic Characterization and Validation

Key Spectral Signatures

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 1.42 (s, 9H, tert-butyl)
    • δ 6.92–7.58 (m, 4H, aromatic H)
    • δ 5.21 (s, 1H, pyrazole H)
    • δ 10.28 (s, 1H, OH)
  • IR (KBr) :

    • 3280 cm⁻¹ (O-H stretch)
    • 1705 cm⁻¹ (C=O lactone)
    • 1590 cm⁻¹ (C=N pyrazole)

Crystallographic Data (Hypothetical)

While no crystal structure exists for the title compound, analogous chromeno-pyrazoles exhibit:

  • Planarity : Chromene ring RMSD <0.05 Å
  • Dihedral Angles : 3.72° between pyrazole and chromene planes

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-butyl-2-(3-methoxyphenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one
  • 6-tert-butyl-2-(3-bromophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one
  • 6-tert-butyl-2-(3-nitrophenyl)-8-hydroxychromeno[2,3-c]pyrazol-3(2H)-one

Uniqueness

The uniqueness of 6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is a synthetic compound belonging to the class of pyrazoles, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a chromeno-pyrazole framework. Its molecular formula is C19H18ClN3O2, and it possesses several functional groups that contribute to its biological activity.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to this compound can inhibit various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)TBDInhibition of BRAF(V600E) and EGFR
Other Pyrazole DerivativeMDA-MB-231TBDSynergistic effect with doxorubicin

Anti-inflammatory Properties

In addition to its antitumor effects, this compound may possess anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes.

Antimicrobial Activity

Pyrazole compounds have also demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that this compound may inhibit bacterial growth through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Antitumor Studies : A study found that pyrazole compounds with halogen substituents (e.g., chlorine) exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted the potential for these compounds to be used in combination therapies with traditional chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Research has detailed the interaction of pyrazole derivatives with specific targets such as BRAF(V600E) and EGFR, which are often mutated in various cancers. The ability to inhibit these targets suggests a promising avenue for developing targeted cancer therapies .

Q & A

Basic: What synthetic strategies are effective for constructing the chromeno[2,3-c]pyrazol-3-one core?

Answer:
The chromeno-pyrazol-3-one core is typically synthesized via multi-step protocols involving:

Cyclization Reactions : Condensation of substituted pyrazole intermediates with chromene precursors under acidic or basic conditions (e.g., using chloroethyl isocyanate in dichloromethane) .

Protecting Group Strategies : Temporary protection of reactive amino groups using tert-butoxycarbonyl (Boc) to prevent side reactions during coupling steps .

Optimized Reaction Conditions : Long reaction times (e.g., 20 days at room temperature) for intermediates prone to decomposition, as observed in analogous syntheses .

Basic: How can researchers confirm the structural identity of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • Spectroscopy :
    • 1H-NMR : Detects Z/E isomerism in intermediates (e.g., formamide derivatives) and substituent effects on aromatic protons .
    • Elemental Analysis : Validates empirical formula consistency .
  • X-Ray Crystallography : Resolves ambiguities in fused-ring systems and confirms stereochemistry. SHELXL (SHELX suite) is widely used for refinement .

Advanced: How can discrepancies between spectroscopic and crystallographic data be resolved?

Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological approaches include:

  • Variable-Temperature NMR : Identifies temperature-dependent conformational changes (e.g., broad NH signals at 100°C vs. room temperature) .
  • DFT Calculations : Compares experimental and computed spectra to validate proposed structures .
  • High-Resolution Crystallography : Ensures precise bond-length/angle measurements using SHELX software .

Advanced: What experimental designs are recommended to study structure-activity relationships (SAR) for antifungal activity?

Answer:
SAR studies require systematic modifications and bioassays:

Derivative Synthesis :

  • Vary substituents at the 2-(3-chlorophenyl) and 8-hydroxy positions .
  • Use one-pot multicomponent reactions to generate libraries efficiently .

Bioactivity Screening :

  • Fungal Growth Inhibition Assays : Test against Candida spp. or Aspergillus spp. using agar dilution methods.
  • Mode of Action Studies : Employ fluorescence microscopy to assess cell membrane disruption .

Advanced: How can computational methods enhance the understanding of this compound’s reactivity?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., fungal cytochrome P450 enzymes).
  • Density Functional Theory (DFT) : Predict reaction pathways for electrophilic substitution at the 3-chlorophenyl group .
  • Docking Studies : Screen against enzyme active sites (e.g., lanosterol demethylase) to prioritize derivatives for synthesis .

Basic: What purification techniques are critical for isolating this compound?

Answer:

  • Column Chromatography : Separate intermediates using silica gel with gradient elution (e.g., ethyl acetate/hexane).
  • Recrystallization : Optimize solvent polarity (e.g., chloroform/methanol) to enhance purity .
  • HPLC : Resolve structurally similar byproducts, especially for hydroxylated derivatives .

Advanced: How should researchers address low yields in the final coupling step?

Answer:
Low yields may stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Screening : Test Pd-based catalysts for Buchwald-Hartwig couplings .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency .

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